molecular formula C16H26O2 B14494803 3,6-Di-tert-butyl-2-ethoxyphenol CAS No. 63508-03-2

3,6-Di-tert-butyl-2-ethoxyphenol

Cat. No.: B14494803
CAS No.: 63508-03-2
M. Wt: 250.38 g/mol
InChI Key: NKSQVTJZCAGPDJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3,6-di-tert-butylphenol is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups at the 3 and 6 positions and an ethoxy group at the 2 position on the phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3,6-di-tert-butylphenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The ethoxy group can be introduced through an etherification reaction using ethyl bromide and a base such as sodium ethoxide.

Industrial Production Methods

Industrial production of 2-Ethoxy-3,6-di-tert-butylphenol follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3,6-di-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the ethoxy or tert-butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-Ethoxy-3,6-di-tert-butylphenol has several applications in scientific research:

    Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of polymers.

    Biology: Studied for its potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant agent.

    Industry: Widely used in the production of plastics, rubber, and fuels to enhance stability and shelf life.

Mechanism of Action

The antioxidant properties of 2-Ethoxy-3,6-di-tert-butylphenol are primarily due to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The phenolic hydroxyl group plays a crucial role in this process. The compound can also chelate metal ions, preventing them from catalyzing oxidative reactions.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butylphenol: Lacks the ethoxy group but has similar antioxidant properties.

    2,4,6-Tri-tert-butylphenol: Contains an additional tert-butyl group, enhancing its steric hindrance and stability.

    2-Ethoxyphenol: Lacks the tert-butyl groups, making it less sterically hindered and less effective as an antioxidant.

Uniqueness

2-Ethoxy-3,6-di-tert-butylphenol is unique due to the combination of ethoxy and tert-butyl groups, which provide both steric hindrance and electron-donating effects. This enhances its antioxidant properties and makes it more effective in stabilizing various industrial products.

Properties

CAS No.

63508-03-2

Molecular Formula

C16H26O2

Molecular Weight

250.38 g/mol

IUPAC Name

3,6-ditert-butyl-2-ethoxyphenol

InChI

InChI=1S/C16H26O2/c1-8-18-14-12(16(5,6)7)10-9-11(13(14)17)15(2,3)4/h9-10,17H,8H2,1-7H3

InChI Key

NKSQVTJZCAGPDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1O)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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